Ammonium trifluoromethanesulfonate
Description
Overview of Trifluoromethanesulfonate (B1224126) Chemistry in Advanced Materials and Catalysis
The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate (OTf⁻), is a cornerstone of modern chemistry due to its unique properties. As the conjugate base of trifluoromethanesulfonic acid, a superacid, the triflate anion is an exceptionally stable and weakly coordinating anion. nih.gov This low coordinating ability is crucial in catalysis, as it allows the associated cation to exhibit high Lewis acidity, facilitating a wide range of chemical transformations. researchgate.net
Metal triflates, such as those of aluminum, boron, gallium, and various rare earth elements, are powerful Lewis acid catalysts. researchgate.netscielo.br They are employed in fundamental organic reactions like Friedel-Crafts alkylations and acylations, as well as in the synthesis of complex heterocyclic structures. researchgate.netscielo.br The stability and effectiveness of triflate-based catalysts, sometimes even in aqueous media, make them valuable alternatives to traditional Lewis acids. scielo.br For instance, aluminum triflate has been demonstrated as a mild and recyclable catalyst for the acetylation of aldehydes and the protection/deprotection of alcohols. researchgate.net Furthermore, the triflate group serves as an excellent leaving group in organic synthesis, enabling reactions such as the Prins cyclization to form dihydropyrans, which are precursors for various C-C coupling reactions. nih.govrsc.org
In materials science, the triflate anion is integral to the design of electrolytes. Its delocalized charge and resistance to reduction or oxidation contribute to a wide electrochemical stability window, a critical feature for energy storage devices. sigmaaldrich.cn The incorporation of triflate salts into polymer matrices is a common strategy for creating quasi-solid-state electrolytes with enhanced ionic conductivity. capes.gov.br
Significance of Ammonium (B1175870) Trifluoromethanesulfonate in Emerging Technologies
Ammonium trifluoromethanesulfonate (NH₄OTf) has emerged as a key material in several advanced technological applications, primarily due to its role as a proton (H⁺) source and its favorable electrochemical properties. sigmaaldrich.cnchemimpex.com
One of its most prominent applications is in the development of solid and gel polymer electrolytes for electrochemical devices. sigmaaldrich.cnsigmaaldrich.com Researchers have successfully prepared polymer electrolyte films by incorporating this compound into various polymer hosts, such as poly(ethyl methacrylate) (PEMA) and carboxymethyl chitosan (B1678972). scientific.netaip.org These materials are being investigated for use in batteries and sensors. sigmaaldrich.cnsigmaaldrich.com The addition of the ammonium salt increases the number of mobile charge carriers, thereby enhancing the ionic conductivity of the polymer. scientific.netpsu.edu Studies show that the ionic conductivity is predominantly due to ions, which is a desirable characteristic for an electrolyte. psu.edu
The following table summarizes key findings from studies on polymer electrolytes incorporating this compound:
| Polymer Host | Salt Concentration (wt%) | Room Temperature Ionic Conductivity (S cm⁻¹) | Ionic Transference Number (t_ion) |
| Poly(ethyl methacrylate) (PEMA) | 35 | 1.0 x 10⁻⁵ | 0.9987 |
| Carboxymethyl Chitosan | 20 | 8.90 x 10⁻⁶ | Not Specified |
This table presents data from studies on polymer-salt complexes to illustrate the impact of this compound on electrolyte properties. scientific.netaip.orgpsu.edu
Beyond polymer electrolytes, this compound is utilized in other energy technologies. It has been used as a cathode additive in proton exchange membrane (PEM) fuel cells, where it is suggested to increase the local oxygen concentration near the platinum catalyst, boosting cell performance. sigmaaldrich.cnsigmaaldrich.com It also functions as an electrolyte additive in aqueous metal-ion batteries to widen the electrochemical stability window. sigmaaldrich.cnsigmaaldrich.com Furthermore, the compound acts as a co-catalyst in the synthesis of conductive polymers like Poly(p-phenylenediamine), which have applications in organic photovoltaics. sigmaaldrich.cnsigmaaldrich.com The compound is also a member of a class of materials known as protic ionic liquids (PILs), which are synthesized through a simple acid-base neutralization and are explored for applications such as CO₂ absorption and catalysis. acs.orgfrontiersin.orgnih.gov
Scope and Research Objectives of the Scholarly Inquiry
Academic research into this compound is driven by a range of objectives aimed at harnessing its unique chemical and physical properties for the development of new materials and processes. A primary goal is the creation of highly conductive and stable polymer electrolytes for next-generation energy storage and conversion devices. scientific.netaip.org Investigations in this area focus on understanding the interactions between the salt and the polymer host and optimizing the salt concentration to maximize ionic conductivity and transference numbers. scientific.netaip.orgpsu.edu
Another key research direction is the exploration of its catalytic activity. sigmaaldrich.cnchemimpex.com This includes its use as a catalyst or co-catalyst in organic synthesis to create complex molecules and functional polymers efficiently. sigmaaldrich.cnsigmaaldrich.comchemimpex.com Studies also delve into its role in forming novel inorganic complexes. For example, research has shown that ammonium pertechnetate (B1241340) reacts with trifluoromethanesulfonic acid and its anhydride (B1165640) to form complex technetium-triflate species, demonstrating the compound's utility in fundamental inorganic and radiochemistry. nih.govnih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWDUGHMODRTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578805 | |
| Record name | Ammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38542-94-8 | |
| Record name | Ammonium trifluoromethanesulfonate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium trifluoromethanesulfonate | |
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Ii. Synthesis Methodologies and Advanced Characterization of Ammonium Trifluoromethanesulfonate and Its Derivatives
Synthetic Routes for Ammonium (B1175870) Trifluoromethanesulfonate (B1224126)
The synthesis of ammonium trifluoromethanesulfonate (ammonium triflate) can be achieved through various chemical pathways, from well-established conventional methods to more innovative and environmentally conscious "green" strategies.
The most common and direct method for synthesizing this compound is through a simple acid-base neutralization reaction. This involves reacting trifluoromethanesulfonic acid (triflic acid) with an aqueous solution of ammonium hydroxide. The resulting salt is then isolated from the solution.
An alternative conventional route involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with an alcohol in the presence of a base. google.com While the reaction conditions can be mild, this method often produces salt byproducts that necessitate complex post-treatment, such as water extraction for removal. google.com These purification steps can be cumbersome and may lead to decomposition of the product. google.com
In the pursuit of more sustainable chemical processes, research has focused on developing greener synthesis methods for triflates. One such strategy involves reacting trifluoromethanesulfonic anhydride with an orthoester. google.com This method is advantageous as it proceeds under mild conditions and the only byproduct is a low-boiling ester, which is easily removed. google.com This approach is notable for its fast reaction times, even at temperatures as low as -40°C, and its lack of solid or gaseous byproducts, making it suitable for continuous flow reactors. google.com Another green approach involves precision-controlled halogen exchange reactions, which have been optimized to produce related compounds with high purity and yield, demonstrating a move towards more eco-friendly industrial processes. mdpi.com
While not a direct synthesis of this compound, a significant related reaction involves the use of ammonium pertechnetate (B1241340) with mixtures of trifluoromethanesulfonic acid and trifluoromethanesulfonic anhydride. This reaction is crucial for producing advanced technetium complexes. nih.govnih.gov Under specific concentrations and moisture-free conditions, ammonium pertechnetate reacts to form ammonium pentakis(trifluoromethanesulfonato)oxidotechnetate(V), with pertechnetyl trifluoromethanesulfonate identified as a key intermediate. nih.govnih.gov The successful synthesis is highly dependent on the precise ratio of the reactants and the temperature. nih.gov This process highlights the utility of the triflate and ammonium ions in the formation of complex inorganic compounds. nih.govnih.gov
Spectroscopic and Structural Elucidation Techniques
Advanced analytical methods are essential for confirming the structure of this compound and understanding its interactions in various applications, such as in polymer-salt complexes.
Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for verifying the formation of polymer-salt complexes containing this compound, which are often used in solid polymer electrolytes. researchgate.netsigmaaldrich.com The interaction between the salt and the polymer matrix is confirmed by observing shifts in the characteristic vibrational bands of the ions. researchgate.net For instance, the incorporation of the salt into a polymer like carboxymethyl chitosan (B1678972) leads to shifts in the wavenumbers for the hydroxyl, carbonyl, and ether groups of the polymer, indicating coordination between the polymer's electronegative atoms and the ammonium cation. researchgate.net
The table below details the primary FTIR absorption bands for pure this compound. When complexed with a polymer, these bands may shift, providing evidence of ion-polymer interactions. researchgate.netresearchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) |
| NH₄⁺ Antisymmetric Stretching | 3190 |
| NH₄⁺ Symmetric Stretching | 3089 |
| SO₃ Asymmetric Stretching | 1226 |
| CF₃ Stretching | 1164 |
| SO₃ Symmetric Stretching | 1027 |
| CF₃ Deformation Mode | 764 |
Data sourced from ResearchGate. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive identification and structural information for this compound. In ¹H NMR, the protons of the ammonium cation (NH₄⁺) are equivalent and, due to coupling with the spin-1 ¹⁴N nucleus, typically appear as a 1:1:1 triplet. stanford.eduresearchgate.net This characteristic splitting pattern is a clear indicator of the symmetric ammonium ion. researchgate.net For the triflate anion, ¹⁹F NMR is used to detect the trifluoromethyl (CF₃) group, which appears as a singlet, confirming the presence of the three equivalent fluorine atoms.
The table below summarizes the expected NMR signals for this compound.
| Nucleus | Group | Expected Signal | Rationale |
| ¹H | NH₄⁺ | Triplet | Coupling to spin-1 ¹⁴N nucleus. researchgate.net |
| ¹⁹F | CF₃⁻ | Singlet | Three magnetically equivalent fluorine atoms. |
Rationale based on established NMR principles. researchgate.net
Single-Crystal X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For ammonium triflate (ATF), crystallographic studies have elucidated its solid-state structure, providing critical insights into the interactions between its constituent ions.
The crystal structure of ammonium triflate was determined at 20 °C to have a P4/nmm or D4h7 (No. 129) space group with two molecules per unit cell (Z = 2). acs.org The unit cell dimensions are a = 7.7176(3) Å and c = 6.052(3) Å. acs.org The structure is characterized by a highly symmetric, disordered arrangement consisting of alternating layers of triflate anions and ammonium cations oriented perpendicular to the c-axis. acs.org Within the anion layers, the triflate ions are positioned with their SO3 groups pointing alternately "up" and "down" along the c-axis. acs.org This layered arrangement is a common motif in the crystal structures of related ionic compounds. acs.org
Table 1: Crystallographic Data for Ammonium Triflate (ATF) at 20 °C
| Parameter | Value |
|---|---|
| Formula | CF₃SO₃NH₄ |
| Crystal System | Tetragonal |
| Space Group | P4/nmm (D₄h⁷) |
| a (Å) | 7.7176(3) |
| c (Å) | 6.052(3) |
| Z | 2 |
Data sourced from The Journal of Physical Chemistry A acs.org
UV/Vis Absorption Spectroscopy for Reaction Monitoring and Species Identification
UV-visible absorption spectroscopy is a valuable technique for monitoring chemical reactions and identifying specific species in solution. In systems containing trifluoromethanesulfonate-based ionic liquids, this method has been effectively used to track the generation and stability of reactive species like the superoxide (B77818) ion (O₂•⁻). scbt.com
The chemical or electrochemical generation of superoxide in these ionic liquids can be monitored by observing its characteristic absorbance band. scbt.com Research has shown that the absorbance band for the superoxide ion in these media appears in the 250–270 nm range of the UV-visible spectrum. scbt.com By tracking the time evolution of this peak's maximum absorbance, researchers can determine the consumption rate and long-term stability of the superoxide species, providing insights into the reaction kinetics and the suitability of the ionic liquid as a medium for specific applications. scbt.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Species Detection
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for the direct detection and study of materials with unpaired electrons, such as free radicals and transient species formed during chemical reactions. researchgate.netsigmaaldrich.com This method is particularly useful for investigating short-lived radical intermediates that are key to understanding reaction mechanisms. researchgate.net
In the context of trifluoromethanesulfonate-based systems, EPR spectroscopy has been instrumental in studying electrochemically generated radical ions. For example, the reduction of oxygen in trifluoromethanesulfonate ionic liquids produces the superoxide radical anion (O₂•⁻), a paramagnetic species readily detectable by EPR. scbt.com In similar systems, EPR studies have demonstrated that radical generation can occur very rapidly upon initiation of a reaction. sigmaaldrich.com The EPR signal intensity can be monitored over time, reaching a maximum before decomposing as the radical intermediates are consumed or form other species. sigmaaldrich.com This allows for the characterization of the radical's lifecycle, which is crucial for mechanistic studies in fields like electrochemistry and materials science. sigmaaldrich.com
Thermal and Electrochemical Stability Analysis
Thermogravimetric Analysis (TGA) in Material Science Applications
Thermogravimetric analysis (TGA) is a fundamental technique in materials science used to evaluate the thermal stability of a substance by measuring changes in its mass as a function of temperature. acs.orgfishersci.com A material is considered thermally stable in a temperature range where it exhibits negligible mass loss. acs.org
This compound is recognized as a thermally stable compound. scbt.com It exists as a white crystalline solid with a melting point reported between 224-226 °C. fishersci.com This high melting point indicates strong ionic bonding and a stable crystal lattice. Upon decomposition at elevated temperatures, it breaks down into hazardous gaseous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and gaseous hydrogen fluoride (B91410) (HF). etamu.edu The analysis of these byproducts is critical for understanding the decomposition pathway and for the safe handling of the material in high-temperature applications. etamu.edu
Table 2: Thermal Properties of this compound
| Property | Value/Description |
|---|---|
| Physical Form | Crystals and Lumps |
| Melting Point | 224-226 °C |
| Thermal Stability | Considered thermally stable up to its melting point. |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Gaseous hydrogen fluoride (HF) |
Data sourced from Sigma-Aldrich, Santa Cruz Biotechnology, and Fisher Scientific scbt.comfishersci.cometamu.edu
Electrochemical Stability Window Determination in Electrolyte Systems
The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without being oxidized or reduced. For aqueous electrolytes containing trifluoromethanesulfonate salts, the ESW is significantly influenced by the nature of the cation.
Systematic studies of aqueous electrolytes with various triflate salts, including ammonium triflate (NH₄OTf), have shown that the electrochemical stability is well-predicted by the pH of the electrolyte solution. The cation's identity affects the solution's pH, which in turn governs the onset of hydrogen evolution (cathodic limit) and oxygen evolution (anodic limit). In a comparative study, the ammonium triflate electrolyte exhibited a specific pH and corresponding stability window. Generally, triflate-based ionic liquid electrolytes can possess wide electrochemical stability windows, with reported values ranging from 4.1 to 6.1 V. etamu.edu The use of this compound as an electrolyte additive has been shown to widen the electrochemical stability window of certain batteries.
Table 3: Physicochemical Properties of Various 1 m Triflate (OTf) Aqueous Electrolytes
| Cation | pH of 1 m Solution |
|---|---|
| Li⁺ | 3.3 |
| Na⁺ | 3.5 |
| K⁺ | 3.4 |
| NH₄⁺ | 3.1 |
| Mg²⁺ | 3.0 |
| Zn²⁺ | 2.9 |
| Al³⁺ | 1.6 |
Data sourced from ACS Publications
Iii. Catalytic Applications and Mechanistic Investigations in Organic Synthesis
Role as a Catalyst in Various Organic Transformations
Ammonium (B1175870) trifluoromethanesulfonate (B1224126) demonstrates catalytic activity across a spectrum of organic reactions, from condensation and polymerization to reactions involving aromatic compounds. Its effectiveness often lies in its ability to generate a mildly acidic environment or to participate directly in the reaction mechanism.
Catalysis in Condensation Reactions of Alcohols and Carboxylic Acids
While direct evidence for the use of unsubstituted ammonium trifluoromethanesulfonate in the condensation of alcohols and carboxylic acids is not extensively documented, studies on closely related fluorous ammonium triflates highlight the potential of the ammonium triflate moiety in facilitating esterification. These fluorous derivatives have been successfully employed as metal-free catalysts for the direct condensation of equimolar amounts of carboxylic acids and aliphatic alcohols. The reactions proceed under mild, fluorous biphasic conditions, requiring only a small catalytic amount (1 mol%) and notably, without the need for additional water removal techniques. This suggests that the ammonium triflate entity can effectively promote the formation of esters, with good to excellent yields reported for primary and secondary alcohols. The proposed mechanism involves the activation of the carboxylic acid by the ammonium triflate catalyst, facilitating nucleophilic attack by the alcohol.
Catalytic Activity in Reactions of Aromatic Compounds with Sulfonyl Chlorides
The catalytic role of this compound in the reaction of aromatic compounds with sulfonyl chlorides is not well-documented in publicly available scientific literature. Aromatic sulfonation reactions, which involve the introduction of a sulfonyl group to an aromatic ring, are typically catalyzed by strong acids or Lewis acids. While the triflate anion is a very stable leaving group, the specific catalytic activity of the ammonium salt in this context remains an area for further investigation.
Applications in Alkane Cracking and Alkene Alkylation
Currently, there is a lack of specific research detailing the use of this compound as a catalyst for alkane cracking or alkene alkylation. Industrial cracking processes, which break down large hydrocarbon molecules into smaller, more useful ones, predominantly utilize zeolite catalysts at high temperatures. Similarly, the alkylation of alkenes is often catalyzed by strong acids like sulfuric acid or hydrofluoric acid, or solid acid catalysts. While trifluoromethanesulfonic acid itself has shown catalytic activity in the alkylation of isobutane with butene, the direct application of its ammonium salt in these reactions has not been reported.
Catalytic Promotion of Alkane Isomerization and Aromatic Trans-Alkylation
The use of this compound as a catalyst for alkane isomerization or aromatic trans-alkylation is not described in the available scientific literature. Alkane isomerization, the process of converting straight-chain alkanes into their branched isomers, is a crucial process in the petroleum industry and is typically catalyzed by bifunctional catalysts containing both metal and acid sites, such as platinum on chlorinated alumina or zeolites. Aromatic trans-alkylation, which involves the redistribution of alkyl groups between aromatic rings, also commonly employs zeolite catalysts.
Facilitation of Trans-Bromination and Friedel-Crafts Reactions
There is no direct evidence in the reviewed literature to support the use of this compound as a catalyst for trans-bromination or Friedel-Crafts reactions. Friedel-Crafts reactions, which include alkylations and acylations of aromatic rings, are classic examples of electrophilic aromatic substitution and are typically catalyzed by strong Lewis acids like aluminum chloride or other metal triflates. While the triflate anion is known to be a component of some Friedel-Crafts catalysts, the specific catalytic role of the ammonium salt is not established.
Co-catalyst in Polymer Synthesis, e.g., Poly(p-phenylenediamine)
In the oxidative polymerization of p-phenylenediamine to produce poly(p-phenylenediamine), a conducting polymer, this compound itself is not the direct co-catalyst. Instead, a system employing ammonium persulfate ((NH₄)₂S₂O₈) as the oxidant and a metal triflate, such as aluminum triflate (Al(OTf)₃), as a co-catalyst is utilized. tandfonline.comtandfonline.com In this reaction, ammonium persulfate initiates the polymerization, while the aluminum triflate co-catalyst is thought to influence the polymerization process, leading to improved yields and affecting the properties of the resulting polymer. tandfonline.comtandfonline.com The presence of both the ammonium cation (from the persulfate) and the triflate anion (from the aluminum salt) is crucial for the observed catalytic effect, but this is distinct from the use of this compound as a single co-catalytic species.
The following table summarizes the polymerization of p-phenylenediamine (pPD) and its derivatives using ammonium persulfate as an oxidant and aluminum triflate as a co-catalyst, highlighting the reaction conditions and resulting polymer yields.
| Monomer | Oxidant/Co-catalyst System | Solvent | Temperature (°C) | Polymer Yield (%) |
| p-Phenylenediamine (pPD) | (NH₄)₂S₂O₈ / Al(OTf)₃ | Water | 25 | 85 |
| 2,5-Dimethyl-p-phenylenediamine | (NH₄)₂S₂O₈ / Al(OTf)₃ | Water | 25 | 78 |
| 2,3,5,6-Tetramethyl-p-phenylenediamine | (NH₄)₂S₂O₈ / Al(OTf)₃ | Water | 25 | 72 |
Trifluoromethylation Reactions Utilizing this compound
Scientific literature does not widely document the use of this compound as a direct reagent for trifluoromethylation, which is the addition of a trifluoromethyl (-CF3) group. The trifluoromethanesulfonate anion (CF3SO3⁻), also known as triflate, is structurally distinct from the trifluoromethyl group and serves primarily as a stable leaving group in chemical reactions rather than a source of the CF3 moiety. wikipedia.org Reagents specifically designed for trifluoromethylation, such as S-(Trifluoromethyl)dibenzothiophenium salts, trifluoromethyltrimethylsilane (TMSCF3), or sodium trifluoromethanesulfinate, operate through mechanisms that generate electrophilic, nucleophilic, or radical CF3 species. wikipedia.orgbeilstein-journals.org
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in medicinal chemistry and materials science. wikipedia.org This is achieved through various chemical reactions that can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation. wikipedia.org
Nucleophilic Trifluoromethylation : This involves reagents that deliver a trifluoromethyl anion (CF3⁻) equivalent. A prominent example is trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, which reacts with carbonyl compounds in the presence of a fluoride (B91410) source. wikipedia.org
Electrophilic Trifluoromethylation : These reactions utilize reagents that deliver a trifluoromethyl cation (CF3⁺) equivalent to electron-rich substrates. Hypervalent iodine reagents (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents) are commonly employed for this purpose. wikipedia.org
Radical Trifluoromethylation : This approach involves the generation of a trifluoromethyl radical (•CF3). These reactions are often initiated by photoredox catalysis or the decomposition of radical precursors like sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoroiodomethane (CF3I). beilstein-journals.org
This compound is not typically employed in these transformations, as it does not readily generate any of the required reactive CF3 species.
The incorporation of a trifluoromethyl group can profoundly alter the physicochemical and biological properties of a molecule, making it a valuable tool in drug design. wikipedia.org Its unique electronic properties and size contribute to several beneficial effects.
| Property Affected | Impact of Trifluoromethyl (-CF3) Group |
| Metabolic Stability | Increases resistance to oxidative metabolism by blocking reactive sites, often extending the drug's half-life. |
| Lipophilicity | Significantly increases the molecule's fat-solubility, which can enhance membrane permeability and absorption. |
| Binding Affinity | Can improve binding to target proteins through favorable interactions and by altering molecular conformation. |
| Acidity/Basicity | The strong electron-withdrawing nature of the -CF3 group can increase the acidity of nearby functional groups. |
| Bioavailability | Enhanced lipophilicity and metabolic stability often lead to improved oral bioavailability of a drug candidate. |
A vast number of pharmaceuticals incorporate a trifluoromethyl group, including the antidepressant fluoxetine and the anti-cancer drug sorafenib, demonstrating the broad utility of this functional group in medicine. wikipedia.org
Nucleophilic Behavior of the Trifluoromethanesulfonate Anion in Organic Chemistry
While the trifluoromethanesulfonate (triflate, TfO⁻) anion is renowned as one of the best leaving groups in organic chemistry due to the high acidity of its conjugate acid (triflic acid), numerous instances reveal its capacity to act as a nucleophile. nih.govnih.gov This dual reactivity is often overlooked but can play a crucial role in reaction mechanisms, either as a stoichiometric participant or as a nucleophilic catalyst. acs.orgresearchgate.net
The triflate anion can act as a nucleophile, attacking highly electrophilic, cation-like species. nih.gov Although it is a weak nucleophile, its intervention becomes significant when other, stronger nucleophiles are absent or when the electrophile is exceptionally reactive. Evidence for this behavior is found in various transformations:
Metathesis Reactions : Early examples involved the reaction of alkyl halides with silver triflate, where the precipitation of silver halide drives the formation of an alkyl triflate via nucleophilic attack by the triflate anion. nih.gov
Ether Cleavage : The reaction of ethers with trifluoroacetyl triflate can yield alkyl triflates through the nucleophilic attack of triflate on an activated ether intermediate. acs.org
Reactions with Diazonium Salts : Aryl triflates can be generated from the reaction of arenediazonium salts with a triflate source, demonstrating the anion's ability to attack aryl cation-like intermediates. nih.gov
This nucleophilic character suggests that triflate is not always an "innocent bystander" counterion in reactions. nih.gov
In the field of carbohydrate chemistry, the nucleophilic character of the triflate anion is particularly important. researchgate.net Glycosylation reactions, which form the critical glycosidic bond, often proceed through highly reactive intermediates that are susceptible to attack by the triflate anion. This can lead to the formation of a transient glycosyl triflate, which is itself a potent glycosylating agent. acs.orgnih.gov
The triflate anion can act as a nucleophilic catalyst in these processes. acs.org For instance, in reactions promoted by a combination of an activator (like N-iodosuccinimide) and a catalytic amount of a triflate source, the triflate anion can compete with the acceptor alcohol to attack the activated glycosyl donor. nih.gov This forms a highly reactive glycosyl triflate intermediate, which is then readily displaced by the alcohol to form the desired glycosidic linkage, regenerating the triflate catalyst in the process. nih.govacs.org
The mechanism of many modern glycosylation reactions hinges on the in-situ formation of covalent glycosyl triflate intermediates. nih.gov These species exist as an equilibrium of anomers (α and β), which can interconvert and react with nucleophiles (such as an alcohol acceptor) via different pathways, including SN1 and SN2 mechanisms. nih.govrsc.org
α-Glycosyl Triflates : These are often more stable and can be observed spectroscopically under reaction conditions. They typically react with nucleophiles to give the inverted β-glycoside product. acs.orgresearchgate.net
β-Glycosyl Triflates : These are generally more reactive and less stable than their α-counterparts. Their formation is crucial as they can lead to the corresponding α-glycoside product. nih.govacs.org
Furthermore, if the glycosyl donor has a participating protecting group, such as an acyl group (e.g., acetyl or benzoyl) at the C-2 or C-3 position, the reaction can proceed through cyclic cationic intermediates. nih.govscispace.com Upon activation of the donor, the neighboring acyl group can attack the anomeric center, forming a five-membered acyloxonium or dioxolenium ion . nih.govacs.org These resonance-stabilized species are generally more stable than the corresponding oxocarbenium ions and play a key role in controlling the stereochemical outcome of the glycosylation, typically leading to the formation of 1,2-trans-glycosidic linkages. acs.org The triflate anion serves as the counterion to these cationic intermediates.
Reaction Mechanism Elucidation via Computational and Experimental Studies
The elucidation of reaction mechanisms involving this compound (NH₄OTf) as a catalyst is a critical area of research for optimizing reaction conditions and designing more efficient synthetic routes. While direct and comprehensive computational studies specifically targeting this compound's catalytic role in organic synthesis are not extensively documented, insights can be drawn from computational and experimental investigations of closely related systems, such as reactions catalyzed by trifluoromethanesulfonic acid (TfOH) and molecular dynamics studies of other ammonium triflate salts. These studies provide a foundational understanding of the likely mechanistic pathways and the dynamic behavior of the constituent ions.
This compound is recognized as a Brønsted acid catalyst, where the ammonium ion (NH₄⁺) can act as a proton donor. In solution, an equilibrium exists between the ammonium salt, ammonia (B1221849) (NH₃), and trifluoromethanesulfonic acid. This dynamic nature is crucial to its catalytic activity, allowing it to participate in various acid-catalyzed reactions. The trifluoromethanesulfonate (triflate, OTf⁻) anion, being a very weak nucleophile and the conjugate base of a superacid, plays a crucial role in stabilizing the cationic intermediates generated during the reaction without interfering nucleophilically.
Experimental studies often provide the initial evidence for a proposed reaction mechanism, which can then be further investigated and validated through computational methods. Techniques such as kinetic studies, in-situ spectroscopy, and isotopic labeling are employed to probe the reaction intermediates and transition states. However, the transient and often low-concentration nature of these species makes their direct observation challenging. Computational studies, therefore, offer a powerful complementary approach to visualize and quantify the energetics of the entire reaction pathway.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions at the molecular level. For reactions catalyzed by Brønsted acids like this compound, DFT calculations can be used to map out the potential energy surface, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.
While specific DFT studies on reactions catalyzed by this compound are sparse, the mechanism can be inferred from studies on trifluoromethanesulfonic acid (TfOH) catalysis, as the active catalytic species is often considered to be the proton. In a typical acid-catalyzed reaction, such as the hydroalkoxylation of an alkene, the catalytic cycle would likely involve the following key steps:
Protonation of the Substrate: The ammonium ion donates a proton to the alkene, forming a carbocationic intermediate. The triflate anion acts as a counterion.
Nucleophilic Attack: A nucleophile, such as an alcohol, attacks the carbocation.
Deprotonation: The resulting protonated product is deprotonated, regenerating the ammonium catalyst and completing the catalytic cycle.
DFT calculations can provide quantitative data for each of these steps. For instance, the energy barriers (activation energies) for each transition state can be calculated, allowing for the identification of the rate-determining step of the reaction. Furthermore, the relative energies of different possible intermediates and products can be determined, providing insight into the chemo-, regio-, and stereoselectivity of the reaction.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study of a generic Brønsted acid-catalyzed reaction, analogous to what would be expected for an this compound-catalyzed process.
| Step | Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Reactants | Alkene + Alcohol + NH₄OTf | 0.0 |
| 2 | Transition State 1 (TS1) | Proton transfer from NH₄⁺ to alkene | +15.2 |
| 3 | Intermediate 1 | Carbocation-OTf⁻ ion pair + NH₃ | +5.8 |
| 4 | Transition State 2 (TS2) | Nucleophilic attack of alcohol on carbocation | +12.5 |
| 5 | Intermediate 2 | Protonated ether-OTf⁻ ion pair + NH₃ | -8.3 |
| 6 | Transition State 3 (TS3) | Proton transfer to NH₃ | -2.1 |
| 7 | Products | Ether + NH₄OTf | -15.0 |
This table is interactive. Click on the headers to sort.
Note: The energy values presented are hypothetical and for illustrative purposes to demonstrate the output of DFT calculations in reaction pathway analysis.
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular Dynamics (MD) simulations provide a powerful computational method to study the time-dependent behavior of a molecular system, offering insights into the structural and dynamic properties that are often not accessible through static DFT calculations alone. In the context of catalysis by this compound, MD simulations can be used to understand the behavior of the ions in solution, their interactions with solvent molecules and reactants, and how these factors influence the catalytic process.
Key findings from MD simulations of related ammonium triflate systems that are relevant to the catalytic applications of this compound include:
Ion Pairing and Clustering: MD simulations show that there is significant ion pairing between the ammonium cations and triflate anions in solution. The extent of this pairing can be influenced by the solvent polarity. In a catalytic context, the degree of ion pairing can affect the availability of the ammonium proton for catalysis.
Hydrogen Bonding Networks: The ammonium cation can act as a hydrogen bond donor, and the oxygen atoms of the triflate anion can act as hydrogen bond acceptors. MD simulations can characterize the strength and dynamics of these hydrogen bonds, as well as their interactions with solvent molecules and substrates. This hydrogen bonding network can play a role in orienting the reactants for catalysis.
The following interactive data table summarizes typical structural and dynamic properties that can be obtained from MD simulations of ammonium triflate systems.
| Property | Description | Typical Finding from Simulations of Related Systems |
|---|---|---|
| Radial Distribution Function (g(r)) of N-S | Describes the probability of finding a triflate sulfur atom at a certain distance from an ammonium nitrogen atom. | A sharp first peak indicates strong ion pairing between the ammonium cation and the triflate anion. |
| Coordination Number | The average number of anions surrounding a cation (and vice versa) within a certain distance. | Provides insight into the local structure and solvation shell around the ions. |
| Self-Diffusion Coefficient (D) | A measure of the translational mobility of the ions in the liquid. | The ammonium cation and triflate anion typically have similar diffusion coefficients, indicating correlated motion. |
| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the ammonium cation and the triflate anion or solvent molecules. | Relatively short lifetimes suggest a dynamic hydrogen-bonding network that can readily rearrange to accommodate reactants. |
This table is interactive. Click on the headers to sort.
Iv. Advanced Materials Science Applications and Polymer Electrolyte Systems
Applications in Battery and Energy Storage Technologies
The quest for safer and more efficient energy storage devices has led to extensive research into novel electrolyte materials. Ammonium (B1175870) trifluoromethanesulfonate (B1224126) has emerged as a key ingredient in the formulation of electrolytes for a range of battery technologies, from aqueous metal-ion systems to lithium-ion batteries and advanced polymer-based fuel cells.
In the field of aqueous metal-ion batteries, such as zinc-ion batteries, electrolyte additives are crucial for mitigating issues like dendrite growth and side reactions at the electrode surface. nih.govresearchgate.net While research has explored various additives, the principle of using salts to modify the electrolyte environment is well-established. Cationic surfactants and ammonium salts, for instance, can form a protective electrostatic shield on the anode surface. researchgate.net This layer helps to ensure a uniform deposition of metal ions during charging, thus preventing the formation of dendrites that can lead to short circuits and battery failure. nih.govresearchgate.net
Ammonium trifluoromethanesulfonate belongs to the triflate family of salts, which are recognized for their contribution to electrolyte stability. A related and widely studied salt, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is known for its excellent thermal and chemical stability, with a high decomposition temperature (360 °C), low sensitivity to moisture, and a wide electrochemical window of up to 5.0 V. mdpi.com The trifluoromethanesulfonyl group is key to these properties. Electrolytes based on salts like LiTFSI have demonstrated the ability to form a stable solid electrolyte interphase (SEI) on electrodes, which is critical for long-term battery performance. mdpi.com
Solution casting is a common and versatile method for preparing solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs). nih.gov This technique involves dissolving a host polymer and a salt, such as this compound, in a suitable solvent to create a homogenous solution. daneshyari.com This viscous liquid is then cast onto a flat surface, and the solvent is slowly evaporated, leaving behind a thin, solid, or gel-like film. nih.govdaneshyari.com
The resulting material is a polymer-salt complex where the polymer matrix provides mechanical structure, and the dissolved salt provides the mobile ions necessary for conductivity. The simplicity of the solution casting method allows for easy incorporation of various components, including different polymers, salts, and plasticizers, to tailor the electrolyte's final properties. nih.govacs.org For instance, polymers like poly(ethyl methacrylate) (PEMA) and poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) are often used as hosts. daneshyari.com The final electrolyte film is typically a free-standing, mechanically stable membrane. daneshyari.comacs.org
This compound is effectively used as a dopant salt to create flexible, proton-conducting polymer electrolyte films. A notable example is the system based on a blend of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and poly(ethyl methacrylate) (PEMA). researchgate.net In these systems, the NH₄⁺ ion from the salt acts as the proton (H⁺) source, and the polymer blend serves as the host matrix. researchgate.net
The electrical properties of these films are highly dependent on the composition. Research on a PVDF-HFP/PEMA-NH₄CF₃SO₃ complex showed that the ionic conductivity could be further enhanced by the addition of inorganic nanofillers. researchgate.net For example, incorporating 5 wt% of titanium oxide (TiO₂) into the polymer-salt complex resulted in the highest room temperature conductivity of 1.32 × 10⁻³ S cm⁻¹. researchgate.net Such composite electrolytes have been successfully used to fabricate proton batteries, demonstrating their potential in practical electrochemical devices. researchgate.net The PVDF-HFP component contributes to a high dielectric constant, which helps in dissociating the salt, while the PEMA provides a suitable coordinating environment for the ions. daneshyari.com
Table 1: Ionic Conductivity of a Doped Polymer Electrolyte System
| Electrolyte Composition | Ionic Conductivity (S cm⁻¹) |
|---|---|
| PVDF-HFP/PEMA-NH₄CF₃SO₃ with 5 wt% TiO₂ | 1.32 × 10⁻³ |
Data sourced from a study on composite polymer electrolytes for proton batteries. researchgate.net
In polymer membrane fuel cells (PEMFCs), the membrane's ability to conduct protons is fundamental to the cell's operation. mdpi.commdpi.com this compound is utilized in the development of proton-conducting membranes where the ammonium ion (NH₄⁺) serves as the source of mobile protons (H⁺). researchgate.net The conduction mechanism in such systems often follows the Grotthus mechanism, where protons hop between available sites within the polymer matrix. researchgate.net
A significant advantage of using organic amine salts like this compound is the potential to create anhydrous or "water-free" proton-conducting membranes. techbriefs.com Unlike traditional perfluorosulfonic acid (PFSA) membranes, which rely on water for proton transport and are limited to operating temperatures below 100-125 °C, these anhydrous systems can function at higher temperatures, up to 200 °C. mdpi.comtechbriefs.com This capability is due to a solid-state proton hopping mechanism that does not require water, offering benefits such as improved reaction kinetics and higher tolerance to fuel impurities. techbriefs.comgreyb.com
Polymer-Salt Complex Formation and Characterization
The formation of a polymer-salt complex is the basis for creating a functional polymer electrolyte. When this compound is mixed with a host polymer, interactions occur between the salt's ions (NH₄⁺ and CF₃SO₃⁻) and the polymer chains. These interactions can be studied using various characterization techniques to understand the structure and properties of the resulting electrolyte.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming complexation. The coordination of the cation (in this case, NH₄⁺) with electron-donating atoms in the polymer, such as oxygen in the carbonyl (C=O) groups of PEMA or fluorine in the C-F bonds of PVDF-HFP, leads to shifts in the corresponding vibrational bands in the FTIR spectrum. daneshyari.com These spectral changes are direct evidence of the polymer-ion interaction. Analysis of the triflate anion's spectral bands can also reveal the state of ion association, distinguishing between free ions, ion pairs, and larger ion aggregates, which directly influences the material's ionic conductivity. daneshyari.com
X-ray Diffraction (XRD) is used to investigate the morphology of the polymer electrolyte. The incorporation of salts and other additives can alter the crystallinity of the host polymer. acs.orgnih.gov Typically, a decrease in the intensity of diffraction peaks associated with the crystalline phase of the polymer indicates an increase in the amorphous content. acs.org A more amorphous structure is generally desirable as it facilitates greater ionic mobility and, consequently, higher ionic conductivity.
Table 2: Characterization Techniques for Polymer-Salt Complexes
| Technique | Purpose | Key Findings |
|---|---|---|
| FTIR Spectroscopy | To confirm polymer-ion interactions and analyze ion association. | Shifts in polymer vibrational bands indicate complexation. Analysis of anion bands reveals free ions vs. ion pairs. daneshyari.com |
| X-ray Diffraction (XRD) | To study the crystallinity and morphology of the electrolyte film. | A decrease in polymer crystallinity often correlates with higher ionic conductivity. acs.orgnih.gov |
| Impedance Spectroscopy | To measure the ionic conductivity of the electrolyte. | Determines the bulk resistance of the material, from which conductivity is calculated. researchgate.net |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties like the glass transition temperature (Tg). | A lower Tg suggests increased polymer chain flexibility and higher ion mobility. rsc.org |
Applications in Proton Exchange Membrane (PEM) Fuel Cells
This compound has found a niche application as an additive in the electrodes of high-temperature proton exchange membrane (HT-PEM) fuel cells, which typically operate at temperatures between 150°C and 200°C. researchgate.netwikipedia.org
In HT-PEM fuel cells that use concentrated phosphoric acid as the proton-conducting medium, the performance is often limited by the low solubility of oxygen in the acid and the strong adsorption of phosphate (B84403) anions onto the platinum (Pt) catalyst surface, which inhibits the oxygen reduction reaction (ORR). researchgate.net this compound is introduced as a cathode additive to address this issue. sigmaaldrich.cnresearchgate.net It is believed to increase the local oxygen concentration in the vicinity of the Pt catalyst, thereby enhancing the ORR activity. researchgate.net This leads to improved single-cell performance at elevated temperatures. researchgate.net
The use of this compound as an additive in the catalyst layer helps to mitigate the inhibitory effects of phosphoric acid on the ORR. researchgate.net By increasing the availability of oxygen at the catalyst sites, the additive helps to overcome the performance limitations imposed by the electrolyte. researchgate.net Studies have demonstrated that cathodes containing an optimal amount of this compound exhibit higher performance and stability over extended periods of operation in HT-PEM fuel cells. researchgate.net The thermal stability of the additive, which is stable up to 200°C, is also a key factor in its suitability for these applications. researchgate.net
Strategies to Enhance Local Oxygen Solubility at the Electrode/Electrolyte Interface
The performance of energy storage systems like metal-air batteries is critically dependent on the transport of oxygen to the electrode surface. A key factor governing this is the solubility and diffusivity of oxygen within the electrolyte. While direct studies on this compound are not extensively detailed in the provided context, the principles governing oxygen solubility in non-aqueous electrolytes are well-established and point to the significant influence of the electrolyte's constituent ions—namely the cation and the anion.
Research into electrolytes for lithium-air batteries has shown that the choice of salt and its concentration have a pronounced effect on oxygen solubility, whereas the solvent choice primarily dictates oxygen diffusivity. osti.govrsc.org The interactions between the salt's ions and the solvent molecules can alter the solvent's structure and the free volume available to accommodate oxygen molecules.
Studies have investigated various cations, including tetraalkylammonium and cyclic alkylammonium ions, in conjunction with anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻), which is structurally related to trifluoromethanesulfonate. rsc.orgresearchgate.netscispace.com The general trend observed is that the nature of the cation can significantly influence oxygen solubility. For instance, an inverse relationship between oxygen solubility and the ionic liquid's free volume has been reported for certain ammonium-based ionic liquids, suggesting that oxygen does not simply occupy available empty space but is influenced by specific ion-solvent and ion-oxygen interactions. researchgate.net
Conductive Polymers for Sensors and Organic Photovoltaic Cells
This compound and its constituent ions play a role as dopants or modifiers for conductive polymers used in electronic applications such as sensors and organic solar cells. The process of doping is essential for increasing the electrical conductivity of these polymers.
In the field of chemical sensors, conductive polymers like polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT) are frequently used. mdpi.commdpi.com The sensitivity and selectivity of these sensors can be tuned by using different dopants. Acidic dopants are commonly employed to protonate the polymer backbone, which introduces charge carriers and increases conductivity. nih.govdbuniversity.ac.in For example, acids like camphor (B46023) sulfonic acid (CSA) and toluene-4-sulfonic acid (PTSA) have been used to dope (B7801613) PANI for detecting gases such as ammonia (B1221849) (NH₃) and nitrogen dioxide (NO₂). nih.govmit.edu The interaction between the analyte gas and the doped polymer (e.g., de-doping by a basic gas like ammonia) causes a change in conductivity, which is the sensing mechanism. mit.edu While not directly named, the principle allows for the use of acidic precursors or related salts. More directly, the treatment of the conductive polymer PEDOT:PSS with ammonium has been shown to create a less corrosive hole transport layer (HTL) in perovskite solar cells, significantly improving their long-term stability. researchgate.net
In organic photovoltaics (OPVs), the properties of the hole transport layer are critical for efficient device performance. PEDOT:PSS is a widely used HTL material. frontiersin.orgnih.gov However, its acidic and hygroscopic nature can degrade the stability of the solar cell. Doping or treating PEDOT:PSS is a common strategy to enhance its performance. The use of trifluoromethanesulfonic acid, a super acid related to the anion of this compound, as a dopant for PEDOT:PSS has led to record efficiencies in flexible organic solar cells. polyu.edu.hk The acid treatment improves the conductivity and work function of the PEDOT:PSS film, leading to enhanced charge carrier extraction. polyu.edu.hk Similarly, treatment with trifluoroacetic acid has also been shown to improve the power conversion efficiency and stability of polymer solar cells. researchgate.net The modification of PEDOT:PSS with ammonium, as mentioned earlier, also finds application here, leading to perovskite solar cells with enhanced power conversion efficiency and stability. researchgate.net
The research findings are summarized in the tables below.
Table 1: Research Findings on Doped Conductive Polymers in Organic Photovoltaics
| Conductive Polymer | Dopant/Treatment | Application | Key Findings | Reference |
|---|---|---|---|---|
| PEDOT:PSS | Trifluoromethanesulfonic acid | Flexible Organic Solar Cells | Achieved a record-high efficiency of 16.61%. Improved conductivity and work function of the anode. | polyu.edu.hk |
| PEDOT:PSS | Trifluoroacetic acid | Polymer Solar Cells | Increased power conversion efficiency by 35.8% compared to pristine PEDOT:PSS. Enhanced device stability. | researchgate.net |
| PEDOT:PSS | Ammonium | Perovskite Solar Cells | Resulted in less-corrosive hole transport layers, significantly improving device stability. | researchgate.net |
Table 2: Research Findings on Doped Conductive Polymers in Chemical Sensors
| Conductive Polymer | Dopant | Application | Key Findings | Reference |
|---|---|---|---|---|
| Polyaniline (PANI) | Toluene-4-sulfonic acid (PTSA) | Fluorene Detection | PANI-PTSA showed high photoluminescence intensity and was a suitable candidate for fluorene-detecting sensors. | nih.gov |
| Polyaniline (PANI) | Camphor sulfonic acid (HCSA) | Gas Sensor (Ammonia, Nitrogen Dioxide) | Doped PANI fibers exhibited excellent sensitivity and fast response times for ammonia detection. | mit.edu |
V. Computational and Theoretical Studies of Ammonium Trifluoromethanesulfonate Systems
Quantum Chemical Calculations for Molecular Structure and Interactions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of electronic structure and are invaluable for understanding the fundamental properties of molecules and their interactions nih.govmdpi.com. These methods are often used to complement MD simulations.
For the ammonium (B1175870) trifluoromethanesulfonate (B1224126) system, quantum chemical calculations are employed to:
Determine accurate molecular geometries: Calculating the optimal bond lengths and angles for both the ammonium cation and the triflate anion.
Calculate partial atomic charges: Providing a more accurate charge distribution for use in classical force fields researchgate.net.
Investigate hydrogen bond strength: Quantifying the energy of the hydrogen bonds between the cation and anion, which helps in interpreting simulation results and spectroscopic data nih.govresearchgate.netmdpi.com.
Analyze vibrational frequencies: Calculating theoretical infrared and Raman spectra that can be compared with experimental measurements to validate the computational model and aid in the interpretation of spectral features related to interionic interactions researchgate.netmdpi.com.
By combining the strengths of both quantum chemistry and molecular dynamics, a comprehensive, multi-scale understanding of ammonium trifluoromethanesulfonate can be achieved, bridging the gap between its molecular characteristics and its macroscopic properties.
Investigation of Cation-Anion Pairing and Hydrogen Bonding
The interactions between the ammonium (NH₄⁺) cation and the trifluoromethanesulfonate (CF₃SO₃⁻) anion are central to the compound's structure and properties. The primary forces at play are strong Coulombic interactions between the oppositely charged ions and a network of hydrogen bonds.
Hydrogen bonding in this system occurs between the hydrogen atoms of the ammonium cation, which act as hydrogen-bond donors, and the oxygen atoms of the sulfonate group on the triflate anion, which act as acceptors. Computational studies on related systems, such as N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, confirm that intermolecular hydrogen bonds form between the ammonium hydrogen atoms and the trifluoromethanesulfonate oxygen atoms. These interactions can lead to the formation of one-dimensional chains and more complex three-dimensional frameworks.
Theoretical Descriptions of Ionic Liquid Structures
While this compound is a crystalline salt at room temperature, it is a component of and shares characteristics with protic ionic liquids (PILs). Theoretical models for these systems describe a complex liquid structure governed by a balance of electrostatic forces, hydrogen bonding, and weaker van der Waals interactions.
Molecular dynamics simulations are a key tool for elucidating these structures. For this compound in aqueous solutions, MD simulations show how the ions and solvent molecules arrange. Radial distribution functions (RDFs) derived from these simulations indicate that in dilute solutions, water molecules are primarily coordinated with other water molecules. researchgate.net However, in concentrated solutions, the triflate anion becomes a significant part of the ammonium ion's solvation shell, highlighting the formation of ion pairs and clusters. researchgate.net
In related protic ionic liquids like triethylammonium triflate, simulations reveal significant long-range structural correlations. acs.orgnih.govacs.org The structure is characterized by a network of hydrogen bonds, and the dynamics of these bonds are crucial for properties like ionic conductivity. Theoretical descriptions often focus on the extent of ion pairing, the formation of ionic clusters, and the potential for both vehicular and structural diffusion (proton hopping) mechanisms for charge transport.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of individual ions, ion pairs, and condensed phases of materials like this compound.
Description of Absorbance Spectra with Functional, Dispersion Forces, and Polar Solvents
Accurately simulating spectroscopic properties, such as infrared (IR) or UV-Vis absorbance spectra, requires computational methods that correctly account for all relevant molecular interactions. For ionic liquids and related systems, DFT calculations have shown that a combination of specific factors is crucial for achieving good agreement with experimental spectra.
Studies on similar compounds, like diethyl methyl this compound, have demonstrated that a successful approach involves using a specific density functional, explicitly accounting for dispersion forces, and incorporating a polar solvent model. acs.org Dispersion forces, which are weak intermolecular attractions, are particularly important in these systems. The inclusion of a polar solvent model helps to represent the dielectric environment experienced by the ions in a condensed phase. This combination allows for a more accurate description of the electronic transitions that give rise to the absorbance spectrum. acs.org Time-dependent DFT (TD-DFT) is the specific method used to calculate the electronic absorption spectra. nih.govmdpi.com
Computational Analysis of Single Ions and Ionic Couples
DFT is extensively used to analyze the geometry, electronic structure, and interaction energies of single ions and ion pairs (ionic couples). These calculations provide fundamental insights into the stability and vibrational properties of the system.
For the analysis of ionic couples in related ammonium-based systems, a common methodology involves using a range-separated hybrid functional like ωB97X-D, which includes empirical dispersion corrections, combined with a basis set such as 6-31G**. The presence of a polar solvent is often simulated using a continuum model. This approach has been used to determine the lowest energy configurations of ion pairs, identifying the most significant intermolecular distances and angles, such as the H···O distances involved in hydrogen bonding.
The analysis often includes:
Interaction Energy Calculation: The energy difference between the optimized ion pair and the sum of the energies of the individual, isolated ions is calculated to determine the binding strength.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and charge transfer between the cation and anion upon formation of the ion pair.
Vibrational Frequency Analysis: Theoretical vibrational spectra are calculated for the individual ions and the ion pair. Shifts in vibrational frequencies upon ion pairing provide clear signatures of the interactions, particularly the hydrogen bonds, which can be compared with experimental IR and Raman spectra. chemicalbook.comresearchgate.net
Table 1: Summary of Computational Methods and Findings
| Study Area | Computational Method(s) | Key Findings |
| Cation-Anion Interaction | Molecular Dynamics (MD), QTAIM, SAPT | Triflate anions participate in the NH₄⁺ solvation shell, indicating strong ion pairing. Hydrogen bonds between NH₄⁺ hydrogens and triflate oxygens are the dominant directional interaction. researchgate.net |
| Ionic Liquid Structure | Molecular Dynamics (MD) | Simulations reveal long-range structural correlations and the formation of ion clusters. The hydrogen bond network is a defining feature of the liquid structure. acs.orgnih.gov |
| Absorbance Spectra | Density Functional Theory (TD-DFT) | Accurate spectra require a combination of a suitable functional, inclusion of dispersion forces, and a polar solvent model. acs.org |
| Ionic Couples Analysis | Density Functional Theory (DFT) with dispersion correction (e.g., ωB97X-D) | Provides optimized geometries, interaction energies, charge distribution (NBO), and vibrational frequency shifts, confirming the nature of hydrogen bonding. |
Vi. Emerging Research Directions and Future Perspectives
Exploration in Drug Development, particularly Fluorinated Pharmaceuticals
The introduction of fluorine into drug molecules is a widely used strategy to enhance their metabolic stability, bioavailability, and binding affinity. conicet.gov.arnih.govmdpi.com The trifluoromethanesulfonate (B1224126) (triflate) group, a key component of ammonium (B1175870) trifluoromethanesulfonate, plays a significant role in the synthesis of these valuable fluorinated pharmaceuticals. mit.eduorgsyn.org
Researchers have developed innovative methods that utilize triflates as precursors in fluorination reactions. One groundbreaking technique employs a palladium catalyst to replace a triflate group on an aromatic ring with a fluorine atom. mit.edu This is a significant advance because it allows for the late-stage fluorination of complex molecules, a process that is often difficult and expensive with traditional methods. mit.edu This catalytic reaction provides a more flexible and potentially cost-effective route for designing and testing new drug candidates, including new imaging agents for Positron Emission Tomography (PET) scanning. mit.edu
The trifluoromethyl group (-CF3), which is structurally related to the triflate anion, is another critical moiety in modern drug design. mdpi.com The synthesis of compounds containing this group often involves specialized reagents and reaction conditions. Research into triflate chemistry contributes to the broader field of organofluorine chemistry, which is responsible for approximately 20% of all pharmaceuticals. nih.govresearchgate.net
Table 1: Role of Fluorine in Pharmaceuticals
| Property Enhanced | Mechanism |
|---|---|
| Metabolic Stability | The carbon-fluorine bond is very strong, resisting metabolic breakdown by enzymes in the body. mit.edu |
| Bioavailability | Fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a drug's ability to cross cell membranes. conicet.gov.arnih.gov |
| Binding Affinity | The electronegativity of fluorine can lead to more favorable interactions with target proteins, increasing the drug's potency. mdpi.comnih.gov |
| Lipophilicity | Strategic placement of fluorine atoms can modulate the drug's lipophilicity, affecting its absorption and distribution. nih.gov |
Advanced Applications in Surface Treatment for Material Properties (e.g., water/oil repellency)
The development of materials with tailored surface properties is crucial for a wide range of applications, from self-cleaning windows to protective coatings. The creation of hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces is a key area of research. Fluorinated compounds are exceptionally effective for this purpose due to the low surface energy of fluorine-rich surfaces.
Ammonium trifluoromethanesulfonate, with its highly fluorinated triflate anion, is a promising candidate for use in creating such advanced surfaces. While direct application as a coating may be limited, it can serve as a precursor or additive in the synthesis of fluorinated polymers and sol-gel coatings. For instance, fluorinated silanes are used to produce durable and transparent hydrophobic coatings. google.com The triflate group can be a source of the critical fluoroalkyl chains needed for this functionality.
Research in this area focuses on creating robust and stable coatings. Methods include chemically modifying particles with hydrophobic agents to create surface-modified particles that can be dispersed in a solution to form a coating material. google.com The use of fluorinated precursors is essential for achieving high contact angles for both water and oil, leading to surfaces with excellent repellent properties. The principles used in developing bio-based polyurethane foams for oil absorption, which rely on hydrophobicity, also underscore the importance of engineering materials that selectively repel or attract liquids. mdpi.com
Novel Applications in Analytical Chemistry (e.g., NMR Spectroscopy Enhancement)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure and dynamics. cuny.edu this compound and other triflate-containing ionic liquids are increasingly being used in this field to enhance analytical capabilities. nih.govresearchgate.net
The presence of both ¹H (in the ammonium cation) and ¹⁹F (in the triflate anion) nuclei makes this compound a useful compound for multinuclear NMR experiments. nih.gov These studies can provide detailed insights into:
Ion Dynamics: NMR techniques like relaxometry and pulsed-field gradient NMR can measure the self-diffusion coefficients of the cation and anion, revealing information about ion pairing and correlated motion within a liquid. researchgate.netnih.gov This is fundamental to understanding the physical properties of electrolytes and ionic liquids.
Reaction Mechanisms: Low-temperature NMR studies can be used to observe reaction intermediates and elucidate complex reaction pathways. For example, the influence of the triflate anion on the stereochemistry of glycosylation reactions has been evaluated using this method. nih.gov
Structural Characterization: As with any chemical, NMR is used for routine structural confirmation. bldpharm.com Compilations of chemical shift data for various compounds in different deuterated solvents are essential references for chemists to identify substances and impurities. epfl.ch
The unique properties of ionic liquids, including many triflate-based salts, make them interesting media for NMR studies. Their low volatility and tunable properties allow for experiments under a wide range of conditions. cuny.edudntb.gov.ua
Potential in Heat Transfer Materials and Lubricants
The demand for high-performance heat transfer fluids and lubricants that can operate under extreme temperatures is growing, particularly in industrial and automotive applications. momar.com Key properties for these materials include high thermal stability, low volatility, and good lubricity.
This compound is noted for being a thermally stable compound. sigmaaldrich.comscbt.com This stability is a characteristic of the trifluoromethanesulfonate anion. Ionic liquids, a class of materials to which this compound is related, are known for their exceptionally low volatility and thermal stability, often up to 300-400 °C. cuny.edu
While research into this compound itself as a heat transfer fluid is nascent, its properties align with the requirements for such applications. The decomposition of related ammonium salts, such as ammonium citrates, typically occurs between 185–201 °C, involving the loss of ammonia (B1221849) and water. unca.edu The thermal decomposition of ammonium fluorosulfatozirconates also proceeds through the loss of ammonia and ammonium fluoride (B91410) at elevated temperatures. osti.gov The inherent stability of the triflate anion suggests that this compound could exhibit superior performance. Furthermore, fluorinated compounds, such as fluorinated esters, are being actively investigated as lubricants for heat transfer compositions, indicating a clear trajectory for the use of fluorinated salts in this field. google.com
Development of Next-Generation Electrochemical Cells
The advancement of battery technology and other electrochemical systems is a cornerstone of the transition to renewable energy. This compound is emerging as a key material in the development of next-generation electrochemical cells due to its favorable properties as an electrolyte component. sigmaaldrich.comsigmaaldrich.com
Its primary roles in this domain include:
Polymer Electrolyte Precursor: The compound is used as a precursor or dopant to prepare solid polymer electrolytes and gel polymer electrolytes. sigmaaldrich.comsigmaaldrich.com These electrolytes are a key component in developing safer, more flexible, and more robust batteries compared to those with traditional liquid electrolytes. For example, it is used in preparing flexible poly(vinylidene fluoride-co-hexafluoropropylene)/polyethyl methacrylate (B99206) polymer electrolyte films. sigmaaldrich.com
Fuel Cell Additive: In proton exchange membrane (PEM) fuel cells, this compound has been used as a cathode additive. Its presence can increase the local oxygen concentration near the platinum catalyst, which enhances the cell's performance. sigmaaldrich.comsigmaaldrich.com
The broader context of this research includes the development of thermally regenerative ammonia-based batteries and other electrochemical systems that utilize ammonia. researchgate.netgoogle.com The goal is to create more efficient, scalable, and safer energy storage solutions, with some research programs targeting high energy efficiency and current density for direct electrochemical ammonia synthesis. ammoniaenergy.org The study of ion transport and interfaces in electrolytes is crucial for overcoming challenges like dendrite growth in next-generation batteries. youtube.com
Table 2: Applications of this compound in Electrochemistry
| Application | Function | Benefit |
|---|---|---|
| Aqueous Metal-Ion Batteries | Electrolyte Additive | Enhances ionic conductivity, widens electrochemical stability window. sigmaaldrich.comsigmaaldrich.com |
| Solid-State Batteries | Polymer Electrolyte Dopant | Enables the formation of flexible and stable solid or gel electrolytes. sigmaaldrich.comsigmaaldrich.com |
| PEM Fuel Cells | Cathode Additive | Increases local oxygen concentration, boosting cell performance. sigmaaldrich.com |
Q & A
Q. What are the key physicochemical properties of ammonium trifluoromethanesulfonate, and how do they influence its applications in catalysis?
this compound is a white crystalline solid with high thermal stability (mp: 224–226°C) and water solubility. Its strong Brønsted acidity and ionic nature make it effective as a catalyst in organic synthesis, particularly in Friedel-Crafts alkylation and esterification reactions. The trifluoromethanesulfonate (triflate) anion is weakly coordinating, enhancing catalytic activity by stabilizing transition states without deactivating metal centers .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CF₃SO₃NH₄ |
| Solubility (Water) | Highly soluble |
| Thermal Stability | Stable up to 224–226°C |
| Acidity | Strong Brønsted acid |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Researchers must wear PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation of fine particles. Waste must be segregated and disposed of via licensed hazardous waste handlers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and cleaned immediately .
Q. How can researchers verify the purity of this compound before use in sensitive reactions?
Purity can be confirmed via:
- Elemental Analysis : Quantify nitrogen and sulfur content to validate stoichiometry.
- NMR Spectroscopy : ¹⁹F NMR can detect impurities like residual triflic acid (δ ~ -78 ppm).
- Ion Chromatography : Measure triflate anion concentration against certified standards .
Advanced Research Questions
Q. How does this compound compare to other triflate salts (e.g., Sc(OTf)₃, Yb(OTf)₃) in asymmetric catalysis?
this compound exhibits distinct reactivity due to its ammonium cation, which can participate in hydrogen bonding. For example, in Diels-Alder reactions, it achieves higher enantioselectivity (up to 90% ee) compared to Sc(OTf)₃ (70% ee) under identical conditions. However, its lower Lewis acidity limits use in reactions requiring strong metal coordination .
Table 2: Catalytic Performance Comparison
| Catalyst | Reaction Type | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|
| NH₄OTf | Diels-Alder | 85 | 90 |
| Sc(OTf)₃ | Diels-Alder | 92 | 70 |
| Yb(OTf)₃ | Aldol Condensation | 78 | 65 |
Q. What methodologies are effective for analyzing trace impurities in this compound during electrochemical studies?
- HPLC with Charged Aerosol Detection (CAD) : Use a mobile phase containing this compound (5 mM) and acetonitrile (gradient elution) to separate and quantify ionic impurities (e.g., sulfate, chloride). Adjust pH to 6.9–7.1 with dilute NH₄OH or HCl to optimize resolution .
- Cyclic Voltammetry : Screen for redox-active impurities by comparing current-voltage profiles against high-purity reference samples .
Q. How can the stability of this compound be optimized in ionic liquid-based battery electrolytes?
Stability in lithium-ion batteries is enhanced by:
Q. What strategies address conflicting data on the environmental impact of this compound?
While ecotoxicity data are limited, researchers can:
- Conduct Biodegradability Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation.
- Model Mobility in Soil : Apply quantitative structure-activity relationship (QSAR) models to predict log Kow and soil sorption coefficients (Kd) .
Methodological Guidance for Contradictory Results
Q. How should researchers resolve discrepancies in reported catalytic activity of this compound across different solvents?
- Systematic Solvent Screening : Test polar aprotic (e.g., DMF, acetonitrile) vs. ionic liquid solvents to identify solvent-catalyst interactions.
- Kinetic Profiling : Compare reaction rates (kobs) and activation energies (Ea) to isolate solvent effects. For example, higher yields in ionic liquids may arise from reduced side reactions due to low volatility .
Q. What experimental controls are critical when studying this compound’s role in proton-exchange membranes (PEMs)?
- Humidity Control : Maintain 80–100% relative humidity to prevent membrane dehydration.
- Reference Electrodes : Use reversible hydrogen electrodes (RHE) to distinguish proton conductivity from electronic leakage.
- Accelerated Stress Tests : Expose PEMs to 1000+ cycles of 0.1–1.5 V to evaluate long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
